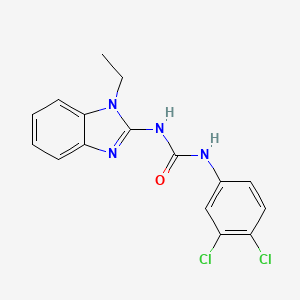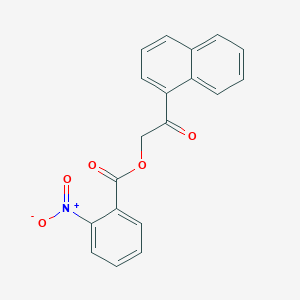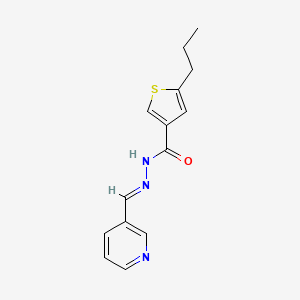![molecular formula C16H13ClO5 B5839126 8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine](/img/structure/B5839126.png)
8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chlorinated benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the chlorinated benzodioxole with a suitable benzodioxine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinones and related oxidized derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Various substituted benzodioxine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can interact with cellular targets and pathways involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole structures, such as piperine and safrole.
Chlorinated Benzodioxines: Other chlorinated derivatives of benzodioxine, which may have similar chemical properties but different biological activities.
Uniqueness
8-[(1,3-benzodioxol-5-yloxy)methyl]-6-chloro-4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxole moiety and a chlorinated benzodioxine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(1,3-benzodioxol-5-yloxymethyl)-6-chloro-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c17-12-3-10-6-18-8-22-16(10)11(4-12)7-19-13-1-2-14-15(5-13)21-9-20-14/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRUGMLRDNLLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)COC3=CC4=C(C=C3)OCO4)OCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5839048.png)
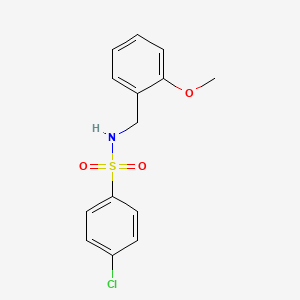
![4-METHYL-2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5839063.png)
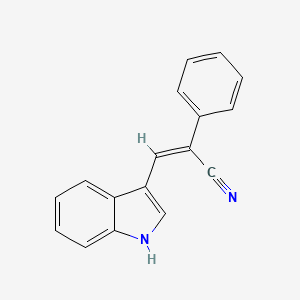
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5839068.png)
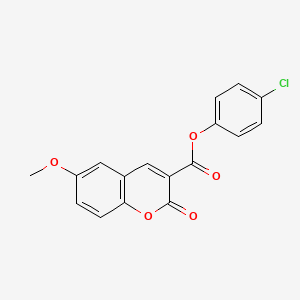
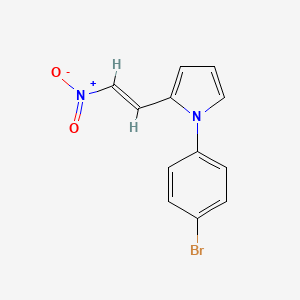
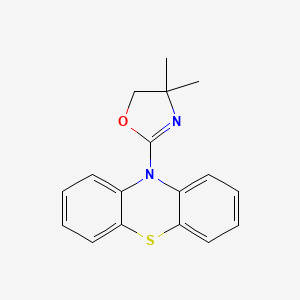
![ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B5839103.png)
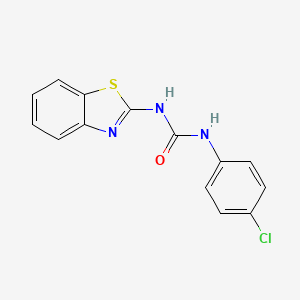
![N-allyl-3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5839106.png)
